molecular formula C17H12ClFN4O B2747429 2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide CAS No. 2097924-07-5

2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide

Cat. No. B2747429
CAS RN: 2097924-07-5
M. Wt: 342.76
InChI Key: GFKUSTVKHNQRPS-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide, also known as CFM-2, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CFM-2 is a small molecule inhibitor that targets protein-protein interactions, which are critical for various biological processes, including signal transduction, gene expression, and cell proliferation.

Scientific Research Applications

Herbicide Development

The compound serves as an important intermediate in the synthesis of the herbicide saflufenacil . Saflufenacil is used to control broadleaf and grass weeds in various crops. Researchers have investigated the herbicidal properties of this compound, aiming to enhance its effectiveness and minimize environmental impact .

Anti-Fibrotic Activity

In a screening study, some derivatives of this compound exhibited better anti-fibrosis activity than existing drugs such as Pirfenidone . These findings suggest potential applications in treating fibrotic diseases, including liver fibrosis and pulmonary fibrosis .

Anti-HIV-1 Activity

Indole derivatives, including compounds related to our target, have been explored for their anti-HIV-1 potential. While specific studies on this compound are limited, its indole moiety may contribute to antiviral effects. Further investigations are warranted to assess its activity against HIV-1 .

Plant Hormone Analog

Indole-3-acetic acid (IAA) is a natural plant hormone derived from tryptophan. Our compound shares structural similarities with IAA due to its indole ring. Researchers may explore its potential as a plant growth regulator or hormone analog .

Crystallography Studies

The crystallographic analysis of this compound provides valuable data for understanding its molecular structure. Researchers have characterized its triclinic crystal form, including atomic coordinates and displacement parameters. Such studies contribute to fundamental knowledge in crystallography .

Drug Design and Optimization

Given its unique structure, researchers may use computational methods (such as molecular docking) to explore potential interactions with biological targets. By modifying specific functional groups, they can optimize its pharmacological properties for drug development .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis H37Ra

Mode of Action

It’s known that similar compounds can inhibit the growth of mycobacterium tuberculosis h37ra . This suggests that the compound may interact with its targets in a way that inhibits their function, leading to the suppression of the bacteria’s growth.

Biochemical Pathways

Given its potential anti-tubercular activity , it may affect pathways related to the survival and proliferation of Mycobacterium tuberculosis.

Result of Action

Similar compounds have been found to exhibit significant anti-tubercular activity , suggesting that this compound may also have a similar effect.

properties

IUPAC Name

2-chloro-4-fluoro-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN4O/c18-14-9-12(19)1-2-13(14)17(24)23-10-15-16(22-8-7-21-15)11-3-5-20-6-4-11/h1-9H,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKUSTVKHNQRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide

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